4-(3,5-Difluorophenyl)benzaldehyde
Overview
Description
4-(3,5-Difluorophenyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of two fluorine atoms on the phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .
Another method involves the use of 3,5-difluorobromobenzene as a starting material. This compound undergoes a Grignard reaction with magnesium in the presence of a solvent like tetrahydrofuran to form the corresponding Grignard reagent. The Grignard reagent is then reacted with an appropriate aldehyde to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen-exchange reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: 4-(3,5-Difluorophenyl)benzoic acid.
Reduction: 4-(3,5-Difluorophenyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Difluorophenyl)benzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, while the fluorine atoms enhance its reactivity and stability. The compound can interact with various molecular targets and pathways, depending on the specific application and context.
Comparison with Similar Compounds
4-(3,5-Difluorophenyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
- 4-Fluorobenzaldehyde
- 3,4-Difluorobenzaldehyde
- 2,4-Difluorobenzaldehyde
Uniqueness
The unique feature of this compound is the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
4-(3,5-difluorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOQMGVTGKBJBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463736 | |
Record name | 4-(3,5-difluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221018-03-7 | |
Record name | 4-(3,5-difluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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